Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt
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Overview
Description
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is a deuterated crosslinking agent. It is a water-soluble and cell membrane-impermeable compound used in various biochemical applications. The compound is labeled with deuterium, which makes it useful in studies involving stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the reaction of glutaric acid with N-hydroxysuccinimide (NHS) and sulfo-NHS in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions, including solvent choice, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .
Scientific Research Applications
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.
Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.
Industry: Applied in the production of diagnostic kits and biosensors.
Mechanism of Action
The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Suberic Acid Bis(3-Sulfo-N-hydroxysuccinimide Ester) Sodium Salt
- Bis(sulfosuccinimidyl)suberate (BS3)
Uniqueness
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is unique due to its deuterium labeling, which provides an advantage in isotope labeling studies. This feature allows for more precise tracking and analysis in metabolic and biochemical research compared to non-deuterated analogs.
Biological Activity
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt, commonly referred to as BS2G-d4, is a deuterated crosslinker widely used in biochemical research. Its unique properties, including solubility in water and the ability to crosslink proteins via amine groups, make it an essential tool in various biological applications, particularly in the study of protein interactions and structures.
- Molecular Formula : C13H12N2Na2O14S2
- Molecular Weight : 530.35 g/mol
- CAS Number : 910292-86-3
- Structure : The compound contains two N-hydroxysuccinimide (NHS) ester groups that facilitate the formation of stable amide bonds with primary amines.
BS2G-d4 functions primarily as a bifunctional crosslinker, reacting with primary amines to form stable covalent bonds. This reaction is crucial for studying protein interactions, as it allows researchers to stabilize complexes that may otherwise dissociate under experimental conditions.
Crosslinking Proteins
BS2G-d4 is particularly effective in crosslinking proteins due to its cell membrane impermeability and high reactivity towards primary amines. This property enables the formation of stable protein complexes that can be analyzed through various biochemical techniques such as mass spectrometry and gel electrophoresis.
Case Studies
- Protein-Protein Interactions : In a study examining the interactions between various signaling proteins, BS2G-d4 was used to stabilize transient complexes. This allowed for detailed analysis of the interaction dynamics and provided insights into the signaling pathways involved in cellular responses to stimuli .
- Structural Analysis : Researchers utilized BS2G-d4 in conjunction with mass spectrometry to elucidate the three-dimensional structures of protein complexes. The isotopic labeling provided by the deuterated form facilitated differentiation between crosslinked and non-crosslinked species during analysis .
- Therapeutic Applications : The compound has been explored for potential use in drug delivery systems, where its ability to form stable conjugates with therapeutic agents could enhance the efficacy of treatments targeting specific cells or tissues .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of BS2G-d4:
- Enhanced Stability : Crosslinked proteins exhibit increased stability under various conditions, allowing for extended observation periods during experiments.
- Specificity : The compound shows a preference for primary amines over secondary or tertiary amines, which enhances its specificity in biological applications.
- Quantitative Analysis : The use of deuterated forms aids in quantitative analyses through techniques such as NMR spectroscopy, where differences in isotopic composition can be detected .
Data Table
Property | Value |
---|---|
Molecular Formula | C13H12N2Na2O14S2 |
Molecular Weight | 530.35 g/mol |
CAS Number | 910292-86-3 |
Solubility | Water soluble |
Reactivity | High with primary amines |
Properties
CAS No. |
910292-86-3 |
---|---|
Molecular Formula |
C13H12N2Na2O14S2 |
Molecular Weight |
534.363 |
IUPAC Name |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
InChI Key |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
BS2G-d4; BS2G-d4; 1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4; Disuccinimidyl Glutarate-d4; |
Origin of Product |
United States |
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